molecular formula C5H9NO B578590 2,5-dihydro-1H-pyrrol-2-ylmethanol CAS No. 1256643-00-1

2,5-dihydro-1H-pyrrol-2-ylmethanol

Cat. No. B578590
M. Wt: 99.133
InChI Key: KCJCTHAQPCGMBB-UHFFFAOYSA-N
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Description

2,5-dihydro-1H-pyrrol-2-ylmethanol is a chemical compound with the molecular formula C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .


Molecular Structure Analysis

The molecular structure of 2,5-dihydro-1H-pyrrol-2-ylmethanol consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

2,5-dihydro-1H-pyrrol-2-ylmethanol is a liquid at room temperature .

Scientific Research Applications

Synthesis of Pyrroles 2,5-Dihydro-1H-pyrrol-2-ylmethanol serves as a precursor in the synthesis of pyrrole derivatives. N-protected 2,5-dihydro-1H-pyrrole derivatives are transformed into pyrroles through air oxidation or dehydrogenation reactions using specific agents such as tetrachloro-1,4-benzoquinone (p-chloranil), demonstrating the chemical's role in generating pyrrole compounds in high yield (Shim et al., 2003).

Chemiluminescent Properties Compounds containing 2,5-di(thien-2-yl)pyrrole units exhibit chemiluminescent properties, glowing in the presence of hydrogen peroxide in a basic medium. The glow intensity increases with the addition of Fe3+ ions, hemin, or blood samples, highlighting the compound's potential applications in chemiluminescence-based sensors and devices (Algi et al., 2017).

Optoelectrochemical Properties Star-shaped thiophene and pyrrole functionalized monomers synthesized from 2,5-dihydro-1H-pyrrol-2-ylmethanol and related chemicals exhibit unique optoelectrochemical properties. Their copolymers, obtained through electrochemical polymerization, show potential for applications in electronic and optoelectronic devices due to their distinctive electronic transitions and band gap characteristics (Ak & Toppare, 2009).

Dehydrogenative Condensation The compound is involved in the synthesis of 2,5-disubstituted pyrroles via acceptorless dehydrogenative heterocyclization. This process, catalyzed by a heterogeneous carbon-supported Pt catalyst, demonstrates the compound's versatility in generating pyrrole derivatives with wide substrate scope, showing potential for various organic synthesis applications (Siddiki et al., 2016).

Electrochromic Devices N-substituted poly(2,5-dithienylpyrrole) derivatives, derived from 2,5-dihydro-1H-pyrrol-2-ylmethanol, find applications in electrochromic devices (ECDs). These compounds demonstrate good redox stability, aesthetically pleasing colors, and can be operated within a specific voltage range, making them suitable for display technologies (Camurlu & Gültekin, 2012).

properties

IUPAC Name

2,5-dihydro-1H-pyrrol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJCTHAQPCGMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dihydro-1H-pyrrol-2-ylmethanol

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